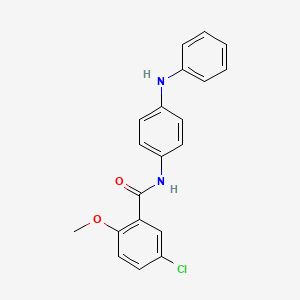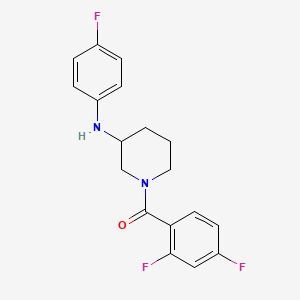
N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an aniline group, a chloro substituent, and a methoxy group attached to a benzamide core. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide typically involves a multi-step process. One common method starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-anilinophenylamine in the presence of a base such as triethylamine to yield the desired benzamide compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aniline group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro substituent.
科学的研究の応用
N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its structural features.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The aniline and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the chloro substituent may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(4-anilinophenyl)benzamide: Lacks the chloro and methoxy substituents, which may result in different reactivity and binding properties.
N-(4-anilinophenyl)-4-fluorobenzamide: Contains a fluorine substituent instead of chlorine, potentially altering its chemical and biological behavior.
4-anilinoquinoline derivatives: These compounds share the aniline group but have a quinoline core, leading to different applications and mechanisms of action.
Uniqueness
N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide is unique due to the combination of its functional groups, which confer specific reactivity and binding characteristics. The presence of the chloro and methoxy groups distinguishes it from other similar compounds, potentially offering advantages in certain applications such as enhanced binding affinity or selectivity.
特性
IUPAC Name |
N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-25-19-12-7-14(21)13-18(19)20(24)23-17-10-8-16(9-11-17)22-15-5-3-2-4-6-15/h2-13,22H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLPSJURLGWPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Cyclohexyl-4-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one](/img/structure/B6115130.png)
![1-[2-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)ethyl]-2-imidazolidinone](/img/structure/B6115137.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6115143.png)

![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6115164.png)
![4-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B6115176.png)

![2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane](/img/structure/B6115185.png)
![4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate](/img/structure/B6115219.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6115221.png)
![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B6115226.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6115234.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6115237.png)
![2-ethoxy-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6115244.png)
